molecular formula C19H15Cl2NO2 B1420644 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-39-7

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420644
CAS No.: 1160263-39-7
M. Wt: 360.2 g/mol
InChI Key: LFBCVTUBVCYGOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common synthetic route includes the chlorination of 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, followed by the conversion of the carboxylic acid group to a carbonyl chloride group . The reaction conditions typically involve the use of thionyl chloride (SOCl2) as a reagent under reflux conditions to facilitate the formation of the carbonyl chloride group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications, particularly in the fields of chemistry and biology:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules . This reactivity makes it useful for labeling and modifying proteins in proteomics research .

Comparison with Similar Compounds

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBCVTUBVCYGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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